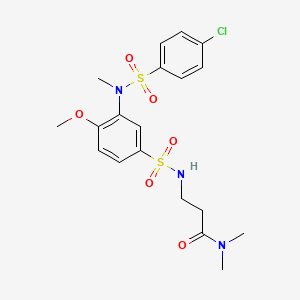
3-(3-(4-chloro-N-methylphenylsulfonamido)-4-methoxyphenylsulfonamido)-N,N-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(4-chloro-N-methylphenylsulfonamido)-4-methoxyphenylsulfonamido)-N,N-dimethylpropanamide is a sophisticated chemical compound known for its multifaceted applications in scientific research and industry. Its intricate structure features multiple functional groups, contributing to its diverse reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically begins with the selection of appropriate precursors, such as 4-chloro-N-methylphenylsulfonamide and 4-methoxyphenylsulfonamide.
The coupling of these molecules is often facilitated by standard organic synthesis techniques, including nucleophilic substitution reactions and amide bond formations.
Reaction conditions may involve the use of catalysts like palladium on carbon (Pd/C) or other transition metals to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up by optimizing reaction parameters, such as temperature, pressure, and solvent choice, to ensure maximum efficiency and purity.
Continuous flow reactors and automated systems are often employed to maintain consistent production standards and reduce human error.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation, particularly at the methoxy and dimethylpropanamide groups, using agents like potassium permanganate.
Reduction: Reduction reactions may target the chloro group, converting it to a methyl group with the aid of lithium aluminum hydride.
Substitution: The compound is prone to nucleophilic substitution, especially at the sulfonamide groups, when exposed to strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Reagents such as potassium permanganate, lithium aluminum hydride, and sodium methoxide.
Conditions include varying temperatures from -20°C to 150°C, depending on the desired reaction and products.
Major Products Formed
Oxidized derivatives where methoxy groups are converted to hydroxyl groups.
Reduced compounds with altered alkyl chains.
Substituted products featuring different nucleophilic groups replacing the original sulfonamide functionalities.
Scientific Research Applications
Chemistry
As a reagent in organic synthesis for the construction of complex molecules.
Studying reaction mechanisms and kinetics involving sulfonamido groups.
Biology and Medicine
Investigated for its potential as a pharmaceutical intermediate.
Explored in drug discovery for its possible activity against various biological targets.
Industry
Used in the development of advanced materials, including polymers and specialty chemicals.
Applied in catalysis research to develop new catalytic systems.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on the application:
Molecular Targets and Pathways: : It interacts with specific enzymes and receptors, modulating their activity and resulting in biological effects. For example, in medicinal chemistry, it might inhibit enzymes involved in disease pathways.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as 4-chloro-N-methylphenylsulfonamido compounds and N,N-dimethylpropanamides, this compound stands out due to its dual sulfonamido groups, which impart unique reactivity and selectivity in reactions.
List of Similar Compounds
4-chloro-N-methylphenylsulfonamide
4-methoxyphenylsulfonamide
N,N-dimethylpropanamide
By understanding the nuanced behavior and versatile applications of 3-(3-(4-chloro-N-methylphenylsulfonamido)-4-methoxyphenylsulfonamido)-N,N-dimethylpropanamide, researchers and industry professionals can harness its potential to drive advancements in multiple fields.
Properties
IUPAC Name |
3-[[3-[(4-chlorophenyl)sulfonyl-methylamino]-4-methoxyphenyl]sulfonylamino]-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O6S2/c1-22(2)19(24)11-12-21-30(25,26)16-9-10-18(29-4)17(13-16)23(3)31(27,28)15-7-5-14(20)6-8-15/h5-10,13,21H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMUBLUSCIMMDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCNS(=O)(=O)C1=CC(=C(C=C1)OC)N(C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














